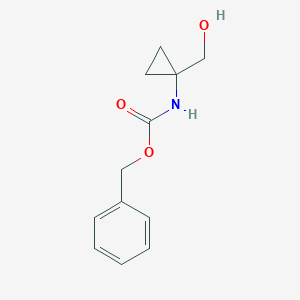

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZQQRNYILEOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623283 | |

| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103500-22-7 | |

| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the key intermediate, (1-aminocyclopropyl)methanol, followed by the protection of the amino group to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Formation of (1-aminocyclopropyl)methanol: This crucial intermediate is synthesized via the reduction of a 1-aminocyclopropanecarboxylate ester. This guide outlines a preliminary esterification of 1-aminocyclopropane-1-carboxylic acid followed by reduction.

-

N-protection of (1-aminocyclopropyl)methanol: The final step involves the protection of the primary amine of (1-aminocyclopropyl)methanol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions to afford the target molecule.

Diagram 1: Synthetic workflow for this compound.

Stage 1: Synthesis of (1-aminocyclopropyl)methanol

This stage involves two key transformations: the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride and the subsequent reduction of the resulting ester to the corresponding amino alcohol.

Experimental Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride

This procedure details the formation of ethyl 1-aminocyclopropanecarboxylate.

-

A solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in ethanol (e.g., 70 mL per 1 g of starting material) is saturated with hydrogen chloride gas.[1]

-

The reaction mixture is heated under reflux for an extended period (e.g., 16 hours).[1]

-

A portion of the ethanol is removed by distillation, potentially using a Dean-Stark trap.[1]

-

Fresh ethanol is added, and the solution is re-saturated with HCl gas, followed by another period of reflux.[1]

-

After completion, the solvent is distilled off. The residue is taken up in chloroform and cooled to 0°C.[1]

-

Ammonia gas is bubbled through the solution.[1]

-

The solvent is evaporated, and the residue is partitioned between diethyl ether and water.[1]

-

The aqueous layer is extracted multiple times with diethyl ether.[1]

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-aminocyclopropanecarboxylate.[1]

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 1.0 | 137.57 | Starting material. |

| Ethanol | Solvent | 46.07 | Reagent and solvent. |

| Hydrogen Chloride (gas) | Catalyst | 36.46 | Used to promote esterification. |

| Ammonia (gas) | Reagent | 17.03 | For neutralization. |

| Chloroform | Solvent | 119.38 | Used in workup. |

| Diethyl Ether | Solvent | 74.12 | Used for extraction. |

| Sodium Sulfate (anhydrous) | Drying Agent | 142.04 | For drying the organic phase. |

Table 1: Reagents for the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride.

Experimental Protocol: Reduction of Ethyl 1-aminocyclopropanecarboxylate

This protocol describes the reduction of the ester to (1-aminocyclopropyl)methanol using lithium aluminum hydride (LiAlH₄).

-

To a stirred suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1-aminocyclopropanecarboxylate (1.0 eq.) in dry THF dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

-

Stir the resulting granular precipitate for a period, then remove by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude (1-aminocyclopropyl)methanol, which can be purified further if necessary.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| Ethyl 1-aminocyclopropanecarboxylate | 1.0 | 129.16 | Starting ester. |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 | 37.95 | Strong reducing agent. Handle with care. |

| Tetrahydrofuran (THF), anhydrous | Solvent | 72.11 | Reaction solvent. Must be dry. |

| Water | Quenching Agent | 18.02 | Used in workup. |

| Sodium Hydroxide (15% aq.) | Quenching Agent | 40.00 | Used in workup. |

Table 2: Reagents for the reduction of ethyl 1-aminocyclopropanecarboxylate.

Stage 2: N-Cbz Protection

This final stage employs a classical Schotten-Baumann reaction to protect the primary amine of (1-aminocyclopropyl)methanol.

Experimental Protocol: Synthesis of this compound

-

Dissolve (1-aminocyclopropyl)methanol (1.0 eq.) in an aqueous solution of a base such as sodium carbonate (e.g., 2.0 eq.) or a mixture of sodium carbonate and sodium bicarbonate. The pH should be maintained between 8 and 10.[2]

-

Cool the solution to 0-5°C in an ice bath.[2]

-

Slowly add benzyl chloroformate (1.05 - 1.2 eq.) to the stirred solution, ensuring the temperature remains below 10°C.[2]

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[2]

-

Once the reaction is complete, the product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| (1-aminocyclopropyl)methanol | 1.0 | 87.12 | The amino alcohol intermediate. |

| Benzyl Chloroformate (Cbz-Cl) | 1.05 - 1.2 | 170.59 | The protecting group source. |

| Sodium Carbonate (Na₂CO₃) | ~2.0 | 105.99 | Base to neutralize HCl byproduct. |

| Water | Solvent | 18.02 | Reaction medium. |

| Ethyl Acetate | Solvent | 88.11 | For extraction. |

| Sodium Sulfate (anhydrous) | Drying Agent | 142.04 | For drying the organic phase. |

Table 3: Reagents for the N-Cbz protection of (1-aminocyclopropyl)methanol.

Conclusion

The synthesis of this compound can be achieved through a reliable and scalable two-stage process. The key steps involve the preparation of (1-aminocyclopropyl)methanol via esterification and reduction, followed by a standard N-protection reaction. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this compound for further investigation in their respective fields. Standard laboratory safety precautions should be followed, particularly when handling reactive reagents such as lithium aluminum hydride and benzyl chloroformate.

References

Unveiling the Genesis of a Key Pharmaceutical Intermediate: The Discovery and History of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

For Immediate Release

Shanghai, China – December 29, 2025 – A comprehensive technical guide has been compiled, detailing the discovery, synthesis, and historical context of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a significant intermediate in the development of therapeutic agents. This document, tailored for researchers, scientists, and professionals in drug development, traces the origins of this compound to pioneering research in the field of gonadotropin-releasing hormone (GnRH) antagonists.

The discovery of this compound, identified by the CAS number 103500-22-7, is intrinsically linked to the seminal work on GnRH antagonists led by the eminent scientist Karl Folkers. Investigations into novel synthetic peptides aimed at modulating the reproductive endocrine system necessitated the creation of unique amino acid surrogates. It was within this context of developing potent and effective GnRH antagonists that this compound was first synthesized and characterized. Its structure, featuring a benzyl carbamate protecting group and a functionalized cyclopropyl ring, proved to be a valuable building block in the solid-phase synthesis of these complex peptide analogues.

This guide provides an in-depth look at the initial synthesis and characterization of this compound, presenting available quantitative data in a structured format for clarity and comparative analysis.

Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 103500-22-7 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-(Benzyloxycarbonyl)-1-(hydroxymethyl)cyclopropanamine, [1-(Hydroxymethyl)cyclopropyl]-carbamic acid phenylmethyl ester |

Experimental Protocols

The initial synthesis of this compound was developed as a key step in the preparation of unnatural amino acids for incorporation into GnRH antagonist peptides. The following protocol is based on the foundational methodologies reported in the context of this research.

Synthesis of this compound

The synthesis commences with the protection of 1-aminocyclopropanecarboxylic acid, followed by the reduction of the carboxylic acid moiety.

Step 1: N-Benzyloxycarbonylation of 1-Aminocyclopropanecarboxylic Acid

-

Reaction Setup: To a solution of 1-aminocyclopropanecarboxylic acid in a suitable aqueous alkaline solution (e.g., sodium hydroxide in water), benzyl chloroformate is added dropwise at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Conditions: The reaction mixture is stirred vigorously while maintaining the alkaline pH through the concurrent addition of a base to neutralize the hydrochloric acid formed during the reaction.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-benzyloxycarbonyl-1-aminocyclopropanecarboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of the Carboxylic Acid to the Hydroxymethyl Group

-

Reagent Preparation: The N-protected amino acid from Step 1 is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF).

-

Reduction: A reducing agent, typically a borane complex (e.g., borane-tetrahydrofuran complex) or lithium aluminum hydride (LiAlH₄), is added cautiously to the solution at a reduced temperature (e.g., 0 °C).

-

Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by thin-layer chromatography). The reaction is then carefully quenched by the slow addition of water or an aqueous acid solution.

-

Extraction and Purification: The product, this compound, is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a carbamate derivative of potential interest in chemical and pharmaceutical research. Due to the limited availability of experimental data in publicly accessible literature and databases, this guide also highlights the areas where further experimental characterization is required. The document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, or development of this compound.

Chemical Identity

This compound is a chemical compound with the CAS Registry Number 103500-22-7.[1][2] Its structure features a benzyl carbamate moiety attached to a cyclopropane ring which is further substituted with a hydroxymethyl group.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 103500-22-7 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol [1] |

| Chemical Structure | O //Ph-CH2-O-C-NH-C(CH2)2-CH2OH |

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physicochemical properties of this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.

Table 2: Physicochemical Data

| Property | Value | Remarks |

| Melting Point | Data not available | |

| Boiling Point | Data not available | A commercial supplier lists the boiling point as undetermined.[2] |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| Purity | ≥ 97% | As listed by commercial suppliers.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. Standard methodologies for determining melting point (e.g., capillary method), boiling point (e.g., distillation under reduced pressure), solubility (e.g., shake-flask method), pKa (e.g., potentiometric titration), and logP (e.g., HPLC-based methods) would need to be applied to obtain these crucial experimental values.

Synthesis and Characterization

While specific synthesis papers detailing the characterization of this compound were not identified, the synthesis of related carbamates often involves the reaction of an appropriate alcohol with a benzyl isocyanate or the reaction of an amine with benzyl chloroformate. For instance, the synthesis of benzyl carbamate can be achieved by reacting benzyl chloroformate with ammonia. A comprehensive characterization of the synthesized this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, alongside the physicochemical tests mentioned above.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's identity and its physicochemical properties, indicating the current status of data availability.

Caption: Logical relationship of known and unknown physicochemical properties.

Safety, Handling, and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[4]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Conclusion

This compound is a compound for which basic identifying information is available, but a significant lack of experimentally determined physicochemical data exists. This guide consolidates the known information and clearly delineates the data gaps. For researchers and developers, this underscores the necessity of performing comprehensive experimental characterization to establish a complete physicochemical profile of the molecule, which is essential for any further research, development, or application.

References

Technical Guide: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 103500-22-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropyl ring and a carbamate functional group, makes it a valuable building block for the synthesis of complex molecules, including anticancer agents.[1] The carbamate moiety is a recognized pharmacophore in numerous therapeutic agents, contributing to their chemical stability and ability to modulate interactions with biological targets. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103500-22-7 | [2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | Solid | - |

| Purity | ≥97% | [3] |

| Storage Temperature | Room Temperature | [2] |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~ 0.8-1.2 ppm (cyclopropyl protons), δ ~ 3.5-4.0 ppm (hydroxymethyl protons), δ ~ 5.1 ppm (benzyl CH₂), δ ~ 7.3-7.4 ppm (aromatic protons) |

| ¹³C NMR | δ ~ 15-25 ppm (cyclopropyl carbons), δ ~ 60-65 ppm (hydroxymethyl carbon), δ ~ 67 ppm (benzyl CH₂), δ ~ 128-136 ppm (aromatic carbons), δ ~ 156 ppm (carbamate carbonyl) |

| FT-IR (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, carbamate) |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 222.11 |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1-aminocyclopropane-1-carboxylic acid. The first step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol

Step 1: Synthesis of 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid

-

To a solution of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

After the reaction is complete (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel anticancer therapies.[1] The carbamate functional group is a common feature in many biologically active molecules, often acting as a stable mimic of a peptide bond or participating in key hydrogen bonding interactions with target proteins.

While the specific biological targets of this compound are not extensively documented, compounds with similar structural motifs have been investigated for a range of activities, including enzyme inhibition. The unique conformational constraints imposed by the cyclopropyl ring can be exploited to design molecules with high specificity for their biological targets.

Logical Relationship of Functional Groups and Potential Biological Activity

The chemical structure of this compound suggests several avenues for its utility in drug design. The interplay between its key functional groups is central to its role as a versatile synthetic building block.

Caption: Key functional groups and their contribution to synthetic utility.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit inferred, synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further investigation into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a key building block in medicinal chemistry. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl, carbamate, hydroxymethyl, and cyclopropyl moieties. The following table summarizes the anticipated chemical shifts, multiplicities, coupling constants, and integration values.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.35 | m | - | 5H | Ar-H |

| ~5.10 | s | - | 2H | -O-CH₂ -Ph |

| ~5.05 | br s | - | 1H | -NH - |

| ~3.50 | s | - | 2H | -C-CH₂ -OH |

| ~2.50 | br s | - | 1H | -OH |

| ~0.80 | m | - | 2H | cyclopropyl-CH₂ (syn) |

| ~0.60 | m | - | 2H | cyclopropyl-CH₂ (anti) |

Note: Predicted values are based on the analysis of similar structures and standard ¹H NMR chemical shift ranges. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol: Synthesis and NMR Sample Preparation

The following protocol describes a general method for the synthesis of this compound via N-protection of (1-aminocyclopropyl)methanol, a common precursor.

Materials:

-

(1-aminocyclopropyl)methanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1-aminocyclopropyl)methanol in a 4:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (1.5 equivalents) to the solution to act as a base.

-

Protection: Cool the mixture in an ice bath and add benzyl chloroformate (1.5 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel flash chromatography.

-

NMR Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) and transfer to an NMR tube for analysis.

Structural Elucidation Workflow

The logical process for analyzing the ¹H NMR spectrum to confirm the structure of this compound can be visualized as follows:

Caption: Workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.

In-Depth Technical Guide to the 13C NMR Analysis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a structural representation of the molecule.

Predicted 13C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 156.0 - 158.0 | Expected downfield shift due to the electronegative oxygen and nitrogen atoms. |

| Quaternary Cyclopropyl (C-NH) | 58.0 - 62.0 | Shift influenced by the attached nitrogen and hydroxymethyl group. |

| Methylene (CH2-O) | 66.0 - 68.0 | Benzyl methylene carbon. |

| Methylene (CH2-OH) | 63.0 - 67.0 | Hydroxymethyl carbon. |

| Methine (CH-Aromatic, ipso) | 136.0 - 138.0 | Aromatic carbon attached to the benzylic CH2. |

| Methine (CH-Aromatic, ortho) | 128.0 - 129.0 | |

| Methine (CH-Aromatic, meta) | 127.5 - 128.5 | |

| Methine (CH-Aromatic, para) | 127.0 - 128.0 | |

| Methylene (Cyclopropyl, CH2) | 15.0 - 25.0 | Expected upfield shift characteristic of cyclopropyl rings. |

Experimental Protocol for 13C NMR Analysis

The following protocol outlines a standard procedure for the acquisition of a 13C NMR spectrum for this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-25 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup

-

Instrument: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the 13C frequency and perform shimming on the sample to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Molecular Structure and Signaling Pathway

The following diagram illustrates the chemical structure of this compound, with key functional groups labeled. This visual representation is fundamental for the assignment of NMR signals.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to FT-IR Spectroscopy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this analytical technique for the characterization and analysis of this compound. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.

Molecular Structure and Functional Groups

This compound is a molecule incorporating several key functional groups that give rise to a characteristic infrared spectrum. These include:

-

Carbamate group (-O-C(=O)-NH-) : This group is central to the molecule's structure and exhibits distinct stretching and bending vibrations.

-

Benzyl group (C6H5CH2-) : The aromatic ring and methylene bridge contribute to specific C-H and C=C stretching and bending modes.

-

Hydroxyl group (-OH) : The presence of the alcohol functional group will be indicated by a characteristic O-H stretching band.

-

Cyclopropyl group : The strained three-membered ring has unique C-H and C-C vibrational modes.

Understanding the expected absorption frequencies of these functional groups is crucial for the interpretation of the FT-IR spectrum.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3400-3200 | O-H (Alcohol) | Stretching | Broad, Medium-Strong |

| ~3350-3300 | N-H (Carbamate) | Stretching | Medium |

| ~3100-3000 | C-H (Aromatic & Alkenyl) | Stretching | Medium-Weak |

| ~3000-2850 | C-H (Aliphatic) | Stretching | Medium-Weak |

| ~1725-1685 | C=O (Carbamate) | Stretching | Strong |

| ~1610-1580 | C=C (Aromatic Ring) | Stretching | Medium-Weak |

| ~1550-1500 | N-H (Carbamate) | Bending | Medium |

| ~1470-1430 | C-H (Aliphatic) | Bending | Medium |

| ~1250-1200 | C-N (Carbamate) | Stretching | Medium |

| ~1100-1000 | C-O (Alcohol & Carbamate) | Stretching | Medium-Strong |

| ~1050 | Cyclopropyl Ring | Ring "Breathing" | Weak |

| ~800-650 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Note: The exact peak positions and intensities may vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile and widely used sampling technique in FT-IR spectroscopy that requires minimal sample preparation.[1][2][3] It is particularly well-suited for the analysis of solid and liquid organic compounds.[1] The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an ATR accessory.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (solid or in solution).

-

Spatula or pipette.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the computer are turned on and the software is running.

-

Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

Perform any required instrument diagnostics or performance tests.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).[4]

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO2, H2O).

-

The background spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal.[4]

-

If the sample is a solid powder, use a clean spatula to apply a thin, even layer.

-

If the sample is a liquid or dissolved in a solvent, use a pipette to apply a drop to the crystal.

-

Lower the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient.

-

The spectrum is usually recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify and label the characteristic absorption peaks and compare them to the expected values for the functional groups present in this compound.

-

-

Cleaning:

-

After the measurement is complete, remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent and lint-free wipes as described in step 2.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining an FT-IR spectrum using the ATR technique.

This guide provides a foundational understanding for the FT-IR analysis of this compound. For more in-depth analysis, such as quantitative measurements, further method development and validation would be required.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This technical guide delves into the predicted mass spectrometry fragmentation of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, offering a detailed examination of its probable fragmentation pathways. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous structures to propose a scientifically grounded fragmentation pattern.

Predicted Fragmentation Profile

The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like electron ionization (EI), is anticipated to be driven by the energetic instability of the molecular ion and the inherent structural features of the molecule. The presence of a stable benzyl group, a strained cyclopropyl ring, a carbamate linkage, and a primary alcohol offers several potential cleavage points.

The molecular weight of this compound (C12H15NO3) is 221.25 g/mol . The initial ionization event would generate a molecular ion ([M]•+) at m/z 221. The subsequent fragmentation is likely to proceed through several key pathways, detailed below.

Table 1: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 221 | [M]•+ | [C12H15NO3]•+ | Molecular Ion |

| 203 | [M - H2O]•+ | [C12H13NO2]•+ | Loss of water from the hydroxymethyl group. |

| 135 | [C8H9O2]+ | [C6H5CH2OCO]+ | Fragment resulting from cleavage of the C-N bond of the carbamate. |

| 108 | [C7H8O]•+ | [C6H5CH2OH]•+ | Benzyl alcohol radical cation. |

| 107 | [C7H7O]+ | [C6H5CH2O]+ | Loss of a hydrogen radical from the benzyl alcohol fragment. |

| 91 | [C7H7]+ | [C6H5CH2]+ | Tropylium ion, a very stable fragment. |

| 86 | [C4H8NO]+ | [CH2=C(CH2OH)NH=CO]+ | Fragment containing the cyclopropyl and carbamate nitrogen. |

| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation, from loss of CH2 from the tropylium ion. |

| 57 | [C3H5O]+ | [CH2=CH-CH2O]+ | Fragment from the cyclopropylmethanol moiety. |

Proposed Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated by several key bond cleavages, primarily dictated by the stability of the resulting fragments. The benzyl group is expected to play a dominant role in directing the fragmentation due to the high stability of the tropylium ion (m/z 91).

A primary fragmentation route likely involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91. This is a common and often dominant fragmentation pathway for benzyl-containing compounds.[1] Another significant fragmentation pathway is the cleavage of the carbamate's C-N bond.

The cyclopropyl ring, being a strained system, can also undergo ring-opening reactions upon ionization, leading to a variety of smaller fragment ions. Furthermore, the hydroxymethyl group can readily lose a molecule of water, particularly in the presence of a nearby charge or radical site.

Caption: Proposed primary fragmentation pathways of this compound.

Experimental Protocols

While a specific protocol for this molecule is not available, a general procedure for analyzing a non-volatile small molecule like this compound by mass spectrometry is provided below. This protocol is based on standard laboratory practices for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Instrumentation and Parameters

For GC-MS (Electron Ionization - EI):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

For LC-MS (Electrospray Ionization - ESI):

-

Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 4000 V.

-

Fragmentor Voltage: 135 V.

-

Scan Range: m/z 50-500.

Caption: A generalized experimental workflow for the mass spectrometry analysis.

Logical Relationships in Fragmentation

The fragmentation of this compound is a cascade of events governed by chemical principles. The initial ionization creates a high-energy molecular ion that is prone to bond cleavage. The stability of the resulting fragments is a key determinant of the fragmentation pathway.

Caption: Logical flow from molecular ion to detected fragments in mass spectrometry.

References

The Crystal Structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Technical Overview

Researchers, scientists, and drug development professionals often require detailed structural information to understand molecular interactions and guide further research. This document provides a technical guide on the crystal structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. However, a thorough search of publicly available scientific databases and literature reveals that the specific crystal structure for this compound has not been reported.

While direct crystallographic data for the target molecule is unavailable, this guide will provide information on closely related compounds and outline the general experimental protocols that would be employed for its structure determination.

Molecular Structure

The fundamental structure of this compound is composed of a cyclopropyl ring as the core, substituted with a hydroxymethyl group and a carbamate functional group which is further protected by a benzyl group. A visualization of the molecular connectivity is provided below.

Figure 1. 2D representation of the chemical structure of this compound.

Data Presentation

As no experimental crystal structure has been determined for this compound, a table of quantitative crystallographic data cannot be provided. Typically, such a table would include:

-

Crystal System: e.g., Monoclinic, Orthorhombic

-

Space Group: e.g., P2₁/c

-

Unit Cell Dimensions:

-

a (Å)

-

b (Å)

-

c (Å)

-

α (°)

-

β (°)

-

γ (°)

-

-

Volume (ų)

-

Z (molecules per unit cell)

-

Calculated Density (g/cm³)

-

R-factor (%)

Experimental Protocols

The following outlines a general workflow that would be used for the synthesis and crystal structure determination of this compound.

Synthesis and Crystallization Workflow

Figure 2. General workflow for synthesis and single-crystal X-ray diffraction.

Detailed Methodologies

1. Synthesis: A potential synthetic route could involve the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate in the presence of a base. The reaction would likely be carried out in an appropriate organic solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures to control the reaction rate.

2. Purification: The crude product would be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample suitable for crystallization.

3. Crystallization: Single crystals suitable for X-ray diffraction can be grown by various methods. A common approach is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/hexane). Another method is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.

4. X-ray Diffraction Analysis: A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data would then be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.

Signaling Pathways and Logical Relationships

There is currently no published research detailing the involvement of this compound in any specific signaling pathways. Therefore, a diagrammatic representation of such pathways cannot be provided.

The logical relationship within the molecule itself is its chemical structure, which dictates its potential interactions. The key features are the rigid cyclopropyl core, the hydrogen-bonding capability of the hydroxymethyl and carbamate groups, and the aromatic benzyl protecting group.

Figure 3. Key functional groups of this compound.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a framework for its potential synthesis, crystallization, and structural analysis. The methodologies described are standard practices in the field of chemical crystallography. The determination of this crystal structure would provide valuable insights into its three-dimensional conformation, packing interactions in the solid state, and could aid in the rational design of new molecules with potential applications in drug discovery. Researchers are encouraged to pursue the experimental determination of this structure to fill the current knowledge gap.

The Enigmatic Mechanism of Action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Derivatives: A Review of a Sparsely Explored Chemical Scaffold

For Immediate Release

[City, State] – Despite the growing interest in carbamate derivatives within medicinal chemistry, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and its closely related derivatives. This technical overview serves to consolidate the current, albeit limited, public knowledge of this chemical entity, primarily highlighting its role as a synthetic intermediate rather than a pharmacologically characterized agent.

Current State of Research

Extensive searches of scholarly databases, patent literature, and chemical supplier information indicate that this compound is predominantly documented as a chemical building block. Its utility has been noted in the synthesis of more complex molecules, including potential inhibitors of Poly (ADP-ribose) polymerase (PARP), enzymes critical in DNA repair and a target for some cancer therapies. However, the intrinsic biological activity and the specific mechanism of action of the title compound itself remain largely uninvestigated in published literature.

The Carbamate Moiety in Drug Design

The carbamate group is a versatile functional group in pharmacology, known for its chemical stability and ability to act as a bioisostere of amide or ester functionalities.[1][2] Carbamate derivatives have been successfully developed as a wide range of therapeutics, including cholinesterase inhibitors for Alzheimer's disease, protease inhibitors for viral infections, and anticonvulsants.[1][2][3] Their relative stability to hydrolysis compared to esters makes them attractive for use in prodrug strategies to improve the pharmacokinetic profiles of parent molecules.[1]

The Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl ring is a valuable structural motif in drug design. Its rigid, three-dimensional nature can provide conformational constraint to a molecule, potentially leading to higher binding affinity and selectivity for its biological target. The strained ring system also alters the electronic properties of adjacent functional groups. While some cyclopropyl-containing compounds have shown biological activity, such as antiviral properties in certain nucleoside analogs, this is not directly transferable to the specific scaffold .

Postulated, but Unconfirmed, Biological Activity

Based on the structural motifs present, one could speculate on potential, yet unproven, biological activities. For instance, the general class of carbamates has been shown to inhibit various enzymes. It is conceivable that this compound derivatives could be explored as inhibitors of proteases, esterases, or other enzymes. However, without experimental data, this remains purely hypothetical.

Lack of Quantitative Data and Experimental Protocols

A thorough review of existing literature yielded no quantitative pharmacological data, such as IC50 or Ki values, for this compound derivatives. Consequently, there are no published experimental protocols detailing the evaluation of the biological activity of this specific compound class.

Conclusion and Future Directions

Future research would be necessary to elucidate any potential biological activity. Such studies would involve initial screening against a panel of common drug targets (e.g., kinases, proteases, G-protein coupled receptors) to identify any preliminary "hits." Should any activity be observed, further studies would be required to determine the precise mechanism of action, identify the specific molecular targets, and explore any relevant signaling pathways. Until such research is conducted and published, the mechanism of action of this compound derivatives remains an open question.

Due to the absence of data on signaling pathways or experimental workflows, no visualizations can be provided at this time.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Technical Overview

Introduction

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a unique organic molecule that combines two key structural features known for their roles in bioactive compounds: the benzyl carbamate group and a cyclopropyl ring with a hydroxymethyl substitution. The benzyl carbamate moiety is a common pharmacophore found in a variety of therapeutic agents, including antiviral and anticancer drugs.[1] The cyclopropyl ring, a strained three-membered carbocycle, is often incorporated into drug candidates to enhance potency, selectivity, and metabolic stability. This guide explores the potential anticancer and antiviral activities of this compound by examining the mechanisms of action and experimental data of its structural analogs.

Potential Anticancer Activity: Topoisomerase II Inhibition

Several studies on carbamate derivatives have highlighted their potential as anticancer agents through the inhibition of topoisomerase II.[2][3][4][5] Topoisomerase II is a crucial enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation. Its inhibition can lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

Structurally related carbamate derivatives have been shown to act as topoisomerase II poisons.[2][3] These compounds stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5'-ends of the cleaved DNA.[2][3] By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of DNA double-strand breaks. This DNA damage typically induces a cellular response that results in cell cycle arrest, most notably in the G2/M phase, and subsequently, programmed cell death (apoptosis).[5] Given the presence of the carbamate group, it is plausible that this compound could exhibit a similar mechanism of action.

Quantitative Data for Structurally Related Compounds

The following table summarizes the cytotoxic activities of some 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin carbamate derivatives, which act as topoisomerase II inhibitors. This data is provided to illustrate the potential potency range for compounds with this mechanism.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4a | L1210 | 0.25 | [5] |

| 4b | L1210 | 0.12 | [5] |

| 4c | L1210 | 0.22 | [5] |

| 4g | L1210 | 0.14 | [5] |

| 4j | L1210 | 0.10 | [5] |

| 4k | L1210 | 0.15 | [5] |

Note: The data presented is for structurally related compounds, not this compound.

Experimental Protocol: Cytotoxicity (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cultured cancer cells.[6][7][8][9]

-

Cell Plating: Seed cancer cells (e.g., L1210, HeLa, MCF-7) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Antiviral Activity

The benzyl carbamate and cyclopropyl moieties are present in various compounds with demonstrated antiviral activities against a range of viruses, including coronaviruses and herpesviruses.

Inhibition of Coronavirus Main Protease (Mpro)

Recent studies have identified benzyl carbamate derivatives as potent inhibitors of the main protease (Mpro) of coronaviruses, such as SARS-CoV-2.[1][10] Mpro is a cysteine protease that is essential for viral replication, making it an attractive target for antiviral drug development.

Benzyl carbamate-containing compounds have been characterized as covalent reversible inhibitors of Mpro.[1] They are thought to bind to the active site of the enzyme, with the electrophilic "warhead" of the inhibitor forming a covalent bond with the catalytic cysteine residue (Cys145). This covalent modification inactivates the protease, preventing it from cleaving the viral polyproteins and thus halting viral replication.

The following table presents the inhibitory activity of benzyl carbamate-containing compounds against the Mpro of different coronaviruses.

| Compound ID | Virus Mpro | IC50 (µM) | Reference |

| 1a | SARS-CoV-2 | 0.1601 | [1] |

| 5a | SARS-CoV-2 | 0.4905 | [1] |

| 5b | SARS-CoV-2 | 0.2039 | [1] |

| 1a | SARS-CoV | 0.8295 | [1] |

| 5a | MERS-CoV | 0.0732 | [1] |

Note: The data presented is for structurally related compounds, not this compound.

Inhibition of Viral DNA/RNA Synthesis (Nucleoside Analog Mechanism)

The cyclopropyl group is a key feature in several nucleoside analogs that exhibit potent antiviral activity against viruses like herpesviruses, HIV, and HBV.[11][12][13][14] These compounds act as chain terminators of viral DNA or RNA synthesis.

Cyclopropyl nucleoside analogs are typically administered as prodrugs.[13] Inside the host cell, they are phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., DNA polymerase, reverse transcriptase).[13][15] Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropyl moiety prevents the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.[13]

The following table shows the antiviral activity of a cyclopropyl nucleoside analog against herpes simplex virus type-1 (HSV-1).

| Compound | Virus | IC50 (µg/mL) | Reference |

| 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (enantiomer 3a) | HSV-1 | 0.020 | [11] |

| Acyclovir (control) | HSV-1 | 0.81 | [11] |

Note: The data presented is for a structurally related compound, not this compound.

Experimental Protocol: Plaque Reduction Assay

This protocol outlines a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[16][17][18][19][20]

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for herpesviruses) in 6- or 12-well plates and grow to confluence.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium. Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

-

Infection: Remove the growth medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against the background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the effective concentration that reduces the number of plaques by 50%) can be determined from the dose-response curve.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound emerges as a molecule with significant, albeit theoretical, potential for both anticancer and antiviral activities. The benzyl carbamate moiety suggests a possible role as a topoisomerase II poison or a coronavirus Mpro inhibitor, while the cyclopropyl group points towards a potential mechanism as a nucleoside analog that terminates viral DNA/RNA synthesis.

It is crucial to underscore that these are postulated activities based on structural analogy. Rigorous experimental validation is required to determine the actual biological profile of this compound. Future research should focus on synthesizing this compound and evaluating its efficacy and mechanism of action through the experimental protocols outlined in this guide. Such studies will be instrumental in ascertaining whether this compound holds promise as a lead for the development of novel therapeutic agents.

References

- 1. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel carbamate derivatives of 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel carbamate derivatives of 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel carbamate derivatives of 4-beta-amino-4'-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, methods for its prediction based on molecular structure, and detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and biological evaluation of this and similar carbamate derivatives.

Introduction

This compound is an organic compound featuring a carbamate functional group, a benzyl protecting group, and a cyclopropyl ring with a hydroxymethyl substituent. The carbamate group is a key structural motif in many therapeutic agents, valued for its chemical stability and ability to mimic peptide bonds, which can enhance cell membrane permeability.[1][2] The unique three-dimensional structure of the cyclopropyl ring and the presence of a hydroxyl group suggest a nuanced solubility profile that is critical for its handling, purification, and formulation in drug discovery and development processes. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and the development of potential therapeutic formulations.[1]

Compounds with similar carbamate structures are being explored for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer.[3] Therefore, understanding the physicochemical properties of this compound, such as its solubility, is a crucial first step in evaluating its potential as a therapeutic agent.

Predicted Solubility Profile

The molecule possesses both non-polar (benzyl group, cyclopropyl ring) and polar (carbamate and hydroxyl groups) functionalities. This amphiphilic nature suggests that its solubility will vary across a spectrum of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl and carbamate groups, which can act as hydrogen bond donors and acceptors, suggests that the compound should exhibit moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar benzyl and cyclopropyl components suggest some solubility in non-polar solvents, although it is likely to be lower than in polar solvents due to the presence of the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. It is predicted that the target compound will be soluble in chlorinated solvents.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not widely published. The following table is provided as a template to illustrate how experimentally determined solubility data should be presented for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L) at 25°C |

| Methanol | CH₃OH | Polar Protic | High | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | High | Data not available |

| Isopropanol | C₃H₈O | Polar Protic | Moderate | Data not available |

| Acetonitrile | C₂H₃N | Polar Aprotic | High | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | High | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very High | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | High | Data not available |

| Chloroform | CHCl₃ | Chlorinated | High | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | High | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Ester | Moderate | Data not available |

| Toluene | C₇H₈ | Aromatic | Low to Moderate | Data not available |

| Hexane | C₆H₁₄ | Non-polar | Low | Data not available |

| Water | H₂O | Polar Protic | Very Low | Data not available |

Experimental Protocols for Solubility Determination

A standardized and reproducible experimental protocol is crucial for obtaining reliable quantitative solubility data. The following outlines a general method for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples, along with the standard solutions, using a calibrated HPLC or GC method. Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a solid organic compound.

Potential Application in Drug Development: A Hypothetical Signaling Pathway

As mentioned, carbamate-containing compounds are of interest as potential inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified, hypothetical signaling pathway where a compound like this compound might act as a CDK inhibitor, leading to cell cycle arrest.

Caption: A potential mechanism of action for a CDK4/6 inhibitor in the cell cycle.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not yet extensively documented, this guide provides a robust framework for its determination. The predicted solubility profile, based on its molecular structure, suggests versatility across a range of polar and non-polar solvents. The detailed experimental protocol outlined herein offers a standardized approach for researchers to generate reliable and reproducible solubility data. Such data is indispensable for the advancement of this and other promising compounds through the drug discovery and development pipeline, particularly given its potential relevance in targeting critical cellular pathways like those regulated by CDKs.

References

Stability Studies of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability challenges and the requisite analytical methodologies for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. Given the absence of specific published stability studies on this molecule, this document outlines a robust, hypothetical forced degradation study based on established principles of carbamate chemistry. The protocols and potential degradation pathways detailed herein are intended to serve as a foundational framework for stability-indicating method development and validation.

Introduction

This compound is a molecule of interest in pharmaceutical development. Understanding its intrinsic stability is critical for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the likely degradation products and pathways of a drug substance under various stress conditions.[1][2][3] This guide outlines a systematic approach to investigating the stability of this compound.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The primary sites susceptible to degradation are the carbamate linkage and the benzyl group.

Hydrolysis

The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[4]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate can lead to nucleophilic attack by water, resulting in the cleavage of the carbamate bond to yield benzyl alcohol, (1-aminocyclopropyl)methanol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate can be hydrolyzed to form benzyl alcohol and the corresponding carbamic acid of (1-aminocyclopropyl)methanol, which is unstable and decomposes to (1-aminocyclopropyl)methanol and carbon dioxide.[4]

Oxidation

The benzylic position is prone to oxidation, which can lead to the formation of various degradation products.[5] Additionally, the primary alcohol may be susceptible to oxidation.

-